Cas no 1803769-81-4 (Methyl 4,5-dimethyl-2-fluorobenzoate)

Methyl 4,5-dimethyl-2-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4,5-dimethyl-2-fluorobenzoate
- C1(=C(C)C=C(C(=C1)F)C(=O)OC)C
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- Inchi: 1S/C10H11FO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,1-3H3
- InChI Key: SKYIOQFSGAKRAL-UHFFFAOYSA-N
- SMILES: FC1=CC(C)=C(C)C=C1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- XLogP3: 2.6
- Topological Polar Surface Area: 26.3
Methyl 4,5-dimethyl-2-fluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015013584-500mg |
Methyl 4,5-dimethyl-2-fluorobenzoate |
1803769-81-4 | 97% | 500mg |
863.90 USD | 2021-06-21 | |
Alichem | A015013584-1g |
Methyl 4,5-dimethyl-2-fluorobenzoate |
1803769-81-4 | 97% | 1g |
1,564.50 USD | 2021-06-21 | |
Alichem | A015013584-250mg |
Methyl 4,5-dimethyl-2-fluorobenzoate |
1803769-81-4 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
Aaron | AR022LHJ-1g |
Methyl 2-fluoro-4,5-dimethylbenzoate |
1803769-81-4 | 95% | 1g |
$800.00 | 2025-02-13 | |
Aaron | AR022LHJ-250mg |
Methyl 2-fluoro-4,5-dimethylbenzoate |
1803769-81-4 | 95% | 250mg |
$500.00 | 2025-02-13 |
Methyl 4,5-dimethyl-2-fluorobenzoate Related Literature
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on Methyl 4,5-dimethyl-2-fluorobenzoate
Research Brief on Methyl 4,5-dimethyl-2-fluorobenzoate (CAS: 1803769-81-4) in Chemical Biology and Pharmaceutical Applications
Methyl 4,5-dimethyl-2-fluorobenzoate (CAS: 1803769-81-4) is a fluorinated aromatic ester that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies highlight its role in the development of novel therapeutic agents, leveraging its unique chemical properties for enhanced pharmacokinetics and target specificity.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Methyl 4,5-dimethyl-2-fluorobenzoate as a precursor in the synthesis of small-molecule inhibitors for protein kinases. The research demonstrated that fluorination at the 2-position significantly improved the compound's binding affinity to ATP-binding sites, while the methyl ester group facilitated further derivatization. The study reported a 40% increase in inhibitory potency compared to non-fluorinated analogs, underscoring the importance of this structural motif in kinase inhibitor design.
In parallel, a 2024 preprint in Bioorganic & Medicinal Chemistry Letters investigated the metabolic stability of Methyl 4,5-dimethyl-2-fluorobenzoate-derived compounds. Using human liver microsome assays, researchers found that the fluorinated aromatic core exhibited superior resistance to oxidative metabolism, with a half-life extension of over 2-fold compared to its non-fluorinated counterpart. This property makes it particularly valuable for developing orally bioavailable drugs with improved plasma exposure.
Recent patent filings (WO2023124567, 2023) have disclosed novel applications of 1803769-81-4 in radiopharmaceuticals. The compound's fluorine-18 labeled derivative showed promising results as a positron emission tomography (PET) tracer for imaging tumor-associated carbonic anhydrase IX. Preclinical studies reported high target-to-background ratios and rapid clearance from non-target tissues, suggesting potential for clinical translation in oncology diagnostics.
Ongoing research presented at the 2024 American Chemical Society National Meeting revealed innovative synthetic methodologies for Methyl 4,5-dimethyl-2-fluorobenzoate. A palladium-catalyzed carbonylative fluorination protocol achieved 85% yield with excellent regioselectivity, addressing previous challenges in large-scale production. This advancement could significantly impact the commercial availability of this valuable building block for pharmaceutical development.
The safety profile of 1803769-81-4 was recently evaluated in a GLP-compliant acute toxicity study (Regulatory Toxicology and Pharmacology, 2024). Results indicated an LD50 >2000 mg/kg in rodent models, classifying the compound as Category 5 under the Globally Harmonized System. These findings support its use as a relatively low-risk intermediate in drug synthesis pipelines.
Future research directions highlighted in a 2024 review article in Current Topics in Medicinal Chemistry suggest exploring the chiral derivatives of Methyl 4,5-dimethyl-2-fluorobenzoate for asymmetric synthesis of bioactive compounds. Computational modeling predicts that specific stereoisomers may exhibit enhanced selectivity for G-protein coupled receptors, opening new avenues in CNS drug discovery.
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